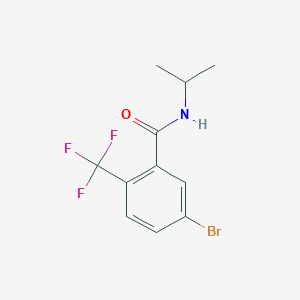![molecular formula C10H10IN3O2 B8163249 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 4-position, and a propyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. It is a yellow solid with a molecular formula of C10H10IN3O2 and a molecular weight of 331.11 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (LiAlH4, NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution: 3-Amino-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine.
Reduction: 3-Iodo-4-amino-1-propyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation: 3-Iodo-4-nitro-1-carboxy-1H-pyrrolo[2,3-b]pyridine.
科学研究应用
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. It inhibits the activity of FGFR by binding to the ATP-binding site, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and reduction in tumor growth .
相似化合物的比较
Similar Compounds
3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the propyl group at the 1-position.
4-Nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom at the 3-position.
3-Iodo-1-propyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group at the 4-position.
Uniqueness
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of all three functional groups (iodo, nitro, and propyl) which contribute to its distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
3-iodo-4-nitro-1-propylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3O2/c1-2-5-13-6-7(11)9-8(14(15)16)3-4-12-10(9)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVTYFBTEPUOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163232.png)
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163241.png)
![3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)
